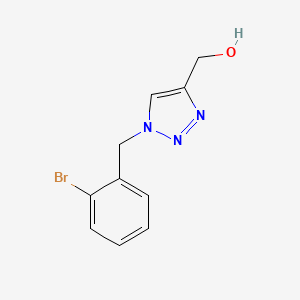

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Vue d'ensemble

Description

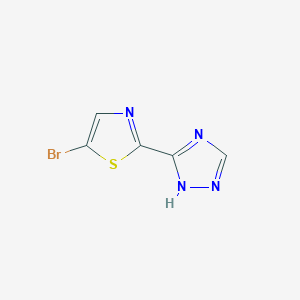

“(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. It contains a bromobenzyl group and a triazolyl group attached to a methanol molecule . The bromobenzyl part of the molecule consists of a benzene ring substituted with a bromomethyl group . The triazolyl group is a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanol part of the molecule is a simple alcohol with one carbon atom.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps. The bromobenzyl part could be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The triazolyl group could be synthesized using methods similar to those used in the synthesis of imidazo[2,1-b]thiazines . The final step would likely involve a Williamson ether synthesis, which is a common method for preparing ethers .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bromobenzyl, triazolyl, and methanol groups. The bromobenzyl group would consist of a benzene ring substituted with a bromomethyl group . The triazolyl group would be a five-membered ring containing two nitrogen atoms and three carbon atoms. The methanol group would be a simple alcohol with one carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex due to the presence of the bromobenzyl, triazolyl, and methanol groups. The bromobenzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The triazolyl group could undergo reactions typical of nitrogen-containing heterocycles . The methanol group could undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromobenzyl, triazolyl, and methanol groups. For example, the bromobenzyl group could contribute to the compound’s reactivity and polarity . The triazolyl group could contribute to the compound’s basicity and stability . The methanol group could contribute to the compound’s solubility and boiling point .Applications De Recherche Scientifique

Click Chemistry Catalysts

- Enhancement of Copper-Catalyzed Azide–Alkyne Cycloaddition : A related triazole derivative showed significant utility in enhancing the rate of copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, which are fundamental in 'click chemistry'. The derivative enabled these reactions to proceed at low catalyst loading, producing 1,4-disubstituted 1,2,3-triazoles efficiently under mild conditions (Tale, Gopula, & Toradmal, 2015).

Catalysis in Organic Synthesis

Ruthenium(II) Complexes for C-N Bond Formation : A study demonstrated the development of ruthenium(II)-based catalysts incorporating triazole ligands for efficient C-N bond formation via a hydrogen-borrowing methodology. This approach was effective across a wide range of substrates under solvent-free conditions, highlighting the versatility of triazole derivatives in catalysis (Donthireddy, Illam, & Rit, 2020).

Huisgen 1,3-Dipolar Cycloaddition Catalyst : Another triazole derivative, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed a stable complex with CuCl and catalyzed the Huisgen 1,3-dipolar cycloaddition efficiently, offering low catalyst loadings and compatibility with various functional groups. This highlights its application in organic synthesis as a highly active catalyst (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Antioxidant Properties

- Bromophenols with Antioxidant Activities : Bromophenol derivatives, closely related to the structure of "(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol", have been studied for their antioxidant activities. These compounds exhibit potential as natural antioxidants, with some showing activities stronger than standard controls like BHT and ascorbic acid (Li, Li, Gloer, & Wang, 2011).

Electrochemical Applications

- Electrocatalytic Synthesis : Research into electrochemical utilization of methanol as a C1 source highlighted the potential for triazole derivatives in the synthesis of N-heterocycles, demonstrating an efficient approach to incorporating deuterated motifs into these compounds through electrocatalytic protocols (Liu, Xu, & Wei, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

[1-[(2-bromophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSXWZIOVNXRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)

![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)

![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)